2-(5-methylfuran-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-methylfuran-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the furan and phenyl groups attached to the imidazo[1,2-a]pyridine ring system imparts unique chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methylfuran-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine typically involves the condensation of 2-aminopyridine with arylglyoxals and Meldrum’s acid . This multicomponent reaction is efficient and yields the desired product in good quantities. The reaction conditions often include the use of a solvent such as tetrahydrofuran and a catalyst to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-methylfuran-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazo[1,2-a]pyridine core can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the imidazo[1,2-a]pyridine core can produce dihydroimidazo[1,2-a]pyridines.
Scientific Research Applications
2-(5-methylfuran-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(5-methylfuran-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.
Furan derivatives: Compounds containing the furan ring also show diverse chemical and biological properties.
Phenylimidazole derivatives: These compounds have a phenyl group attached to an imidazole ring and are known for their therapeutic potential.
Uniqueness
2-(5-methylfuran-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine is unique due to the combination of the furan, phenyl, and imidazo[1,2-a]pyridine moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H15N3O |
---|---|
Molecular Weight |
289.3 g/mol |
IUPAC Name |
2-(5-methylfuran-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C18H15N3O/c1-13-10-11-15(22-13)17-18(19-14-7-3-2-4-8-14)21-12-6-5-9-16(21)20-17/h2-12,19H,1H3 |
InChI Key |
AZESAEVPZQWQQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=C(N3C=CC=CC3=N2)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.